4,8-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-c
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Overview
Description
4,8-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-c] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine atoms and thiophene rings, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-c] typically involves a multi-step process. One common method includes the nitration and cyclization of benzylamine thiophene to obtain the desired product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the successful formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4,8-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-c] undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for different applications.
Substitution: The bromine atoms in the compound can be substituted with other functional groups to create derivatives with tailored properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include sulfone-based derivatives, reduced forms of the compound, and various substituted derivatives
Scientific Research Applications
4,8-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-c] has a wide range of scientific research applications:
Biology: Its unique structural properties make it a valuable tool in studying biological processes and interactions.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties and drug development.
Industry: It is used in the development of new materials for electronics, photovoltaics, and other industrial applications.
Mechanism of Action
The mechanism by which 4,8-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-c] exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in electron transfer processes, making it an effective photocatalyst . The presence of bromine and thiophene rings enhances its reactivity and ability to form stable complexes with other molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,8-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-c] include:
- 4,8-Bis(5-chloro-4-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-c]
- 4,8-Bis(5-iodo-4-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-c]
- 4,8-Bis(5-fluoro-4-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-c]
Uniqueness
What sets this compound] apart is its specific combination of bromine atoms and thiophene rings, which confer unique electronic and structural properties. These characteristics make it particularly suitable for applications in photocatalysis and material science .
Properties
Molecular Formula |
C30H46Br2N4S4 |
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Molecular Weight |
750.8 g/mol |
IUPAC Name |
2,8-bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane |
InChI |
InChI=1S/C30H46Br2N4S4/c1-5-9-11-17(7-3)13-19-15-21(37-29(19)31)23-25-27(35-39-33-25)24(28-26(23)34-40-36-28)22-16-20(30(32)38-22)14-18(8-4)12-10-6-2/h15-18,23-28,33-36H,5-14H2,1-4H3 |
InChI Key |
FWXQEXJHBVZGQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC1=C(SC(=C1)C2C3C(C(C4C2NSN4)C5=CC(=C(S5)Br)CC(CC)CCCC)NSN3)Br |
Origin of Product |
United States |
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